Vat Blue 64

Descripción general

Descripción

Vat Blue 64 is a dark blue powder primarily used as a dye for cotton, polyester/cotton blended fabric, and knit fabric. It is known for its excellent color fastness properties, making it a popular choice in the textile industry .

Métodos De Preparación

Vat Blue 64 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the following steps:

Reduction: The insoluble vat dye is converted into its soluble leuco form using a reducing agent such as sodium dithionite in an alkaline solution.

Industrial production methods involve large-scale vatting processes where the dye is reduced and applied to the fabric in a controlled environment to ensure uniform coloration .

Análisis De Reacciones Químicas

Vat Blue 64 undergoes several types of chemical reactions:

Oxidation: The leuco form of the dye is oxidized to its insoluble form, which is intensely colored.

Reduction: The dye is reduced to its soluble leuco form using reducing agents like sodium dithionite.

Substitution: The dye can undergo substitution reactions where functional groups on the anthraquinone ring are replaced with other groups.

Common reagents used in these reactions include sodium dithionite for reduction and atmospheric oxygen for oxidation. The major products formed from these reactions are the leuco form of the dye and the insoluble colored form .

Aplicaciones Científicas De Investigación

Vat Blue 64 has several scientific research applications:

Textile Industry: It is widely used for dyeing cotton, polyester/cotton blends, and knit fabrics due to its excellent color fastness properties.

Energy Storage: This compound has been explored as a potential anode material for lithium-ion batteries due to its high electrochemical activity and low cost.

Environmental Studies: Research has been conducted on the biodegradation of this compound by microorganisms to understand its environmental impact and potential for bioremediation.

Mecanismo De Acción

The mechanism of action of Vat Blue 64 involves its conversion between soluble and insoluble forms. In its soluble leuco form, the dye can penetrate the fabric fibers. Upon oxidation, it reverts to its insoluble form, which is trapped within the fibers, providing long-lasting color . The molecular targets and pathways involved include the reduction of the anthraquinone ring and subsequent oxidation to restore the original structure .

Comparación Con Compuestos Similares

Vat Blue 64 is part of a broader class of vat dyes, which include compounds like Vat Blue 4, Vat Blue 6, and Vat Blue 29 . Compared to these similar compounds, this compound is unique due to its specific chemical structure, which provides distinct color properties and fastness. Other vat dyes may have different shades and fastness properties, but they all share the common characteristic of being insoluble in water and requiring reduction to a soluble form for application .

Actividad Biológica

Vat Blue 64, a synthetic dye belonging to the anthraquinone class, is widely used in textile dyeing, particularly for cotton and polyester blends. Its chemical structure is represented by the molecular formula and a molecular weight of 750.71 g/mol. This dye is notable for its vibrant blue color and its application in various industrial processes. However, the biological activity of this compound, especially concerning its environmental impact and biodegradation potential, has garnered attention in recent research.

- Name : C.I. This compound

- CAS Number : 15935-52-1

- Molecular Structure : Anthraquinone derivative

- Applications : Primarily used in dyeing cotton and polyester/cotton fabrics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 750.71 g/mol |

| Light Fastness | 7 |

| Chlorine Bleach Fastness | 5 |

| Soaping Fastness | 4-5 |

Biodegradation Studies

Recent studies have focused on the biodegradation of this compound and its environmental implications. A notable study isolated a strain of Pseudomonas aeruginosa capable of degrading Vat Blue dyes. The degradation rate was initially low but improved significantly under optimized conditions:

- Optimal Conditions for Degradation :

- Temperature: 35.0°C

- pH: 7.0

- Glucose: 1.0 g/L

- Urea: 1.0 g/L

- Initial Dye Concentration: 50 mg/L

Under these conditions, the degradation rate increased from an initial rate of approximately 85% to a maximum of 97% . This indicates that certain bacteria can effectively break down Vat Blue dyes, which is crucial for mitigating their environmental impact.

Toxicological Assessments

Toxicological studies have highlighted the potential adverse effects of this compound on aquatic organisms. Research indicates that vat dyes can exhibit toxicity to various species, affecting growth and reproduction rates . The persistence of these dyes in wastewater poses significant ecological risks, necessitating effective treatment methods to reduce their concentration before discharge into water bodies.

Case Study on Biodegradation Efficiency

In a controlled study, researchers investigated the efficiency of Pseudomonas aeruginosa in degrading Vat Blue dyes under varying conditions. The study utilized response surface methodology to optimize the degradation parameters:

- Findings :

- The quadratic model indicated significant interactions between temperature, pH, and nutrient concentration.

- Statistical analysis revealed that higher pH levels and increased urea concentration positively influenced degradation rates.

This research underscores the importance of optimizing environmental conditions to enhance the biodegradation process, thereby reducing the ecological footprint of textile effluents containing Vat Blue dyes .

Propiedades

IUPAC Name |

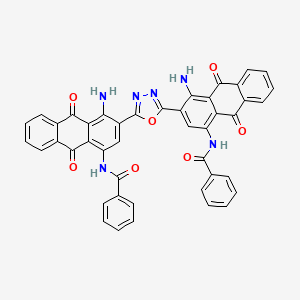

N-[4-amino-3-[5-(1-amino-4-benzamido-9,10-dioxoanthracen-2-yl)-1,3,4-oxadiazol-2-yl]-9,10-dioxoanthracen-1-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26N6O7/c45-35-27(19-29(47-41(55)21-11-3-1-4-12-21)31-33(35)39(53)25-17-9-7-15-23(25)37(31)51)43-49-50-44(57-43)28-20-30(48-42(56)22-13-5-2-6-14-22)32-34(36(28)46)40(54)26-18-10-8-16-24(26)38(32)52/h1-20H,45-46H2,(H,47,55)(H,48,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMNMRCKYNZALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C(=C2)C4=NN=C(O4)C5=CC(=C6C(=C5N)C(=O)C7=CC=CC=C7C6=O)NC(=O)C8=CC=CC=C8)N)C(=O)C9=CC=CC=C9C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864649 | |

| Record name | N,N'-{1,3,4-Oxadiazole-2,5-diylbis[(4-amino-9,10-dioxo-9,10-dihydroanthracene-3,1-diyl)]}dibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15935-52-1 | |

| Record name | N,N′-[1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxo-3,1-anthracenediyl)]bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15935-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(1,3,4-Oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl))bis(benzamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[1,3,4-oxadiazole-2,5-diylbis(4-amino-9,10-dihydro-9,10-dioxoanthracene-3,1-diyl)]bis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.